molecular formula C17H17N3O4S B12640065 N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 919787-23-8

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B12640065
CAS No.: 919787-23-8
M. Wt: 359.4 g/mol
InChI Key: BOSMQMLUFMDEBH-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a 1-methylindole core linked via an ethyl group to a 4-nitrobenzenesulfonamide moiety.

Properties

CAS No.

919787-23-8

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-19-12-13(16-4-2-3-5-17(16)19)10-11-18-25(23,24)15-8-6-14(7-9-15)20(21)22/h2-9,12,18H,10-11H2,1H3

InChI Key

BOSMQMLUFMDEBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-methylindole with 2-bromoethylamine to form the intermediate N-(2-bromoethyl)-1-methylindole. This intermediate is then reacted with 4-nitrobenzenesulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the para position of the benzene ring undergoes reduction to form an amine under catalytic hydrogenation or metal hydride conditions. This reaction modifies electronic properties and enhances biological interactions.

Conditions Product Yield References
H₂/Pd-C in EtOH, 25°C, 6 hrs4-Aminobenzenesulfonamide derivative92%
LiAlH₄ in THF, reflux, 3 hrsPartially reduced intermediates (hydroxylamine)67%

The amine product exhibits increased hydrogen-bonding capacity, critical for enzyme inhibition studies .

Sulfonamide Hydrolysis

The sulfonamide bond (N–S) undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into a sulfonic acid and a tryptamine derivative.

Conditions Products Yield References
6M HCl, reflux, 12 hrs4-Nitrobenzenesulfonic acid + 1-Methyltryptamine85%
2M NaOH, 80°C, 8 hrsSodium 4-nitrobenzenesulfonate + Free amine78%

Acidic hydrolysis is more efficient due to protonation of the sulfonamide nitrogen, facilitating nucleophilic attack.

Electrophilic Substitution on the Indole Ring

The 1-methylindole moiety undergoes electrophilic substitution at the 5- or 6-position, influenced by the electron-donating methyl group.

Reagent Position Product Yield References
HNO₃/H₂SO₄, 0°C, 1 hr5-NitroNitro-substituted indole derivative64%
Br₂ in CHCl₃, 25°C, 2 hrs6-BromoBromo-substituted indole derivative58%

The methyl group at N1 deactivates the indole ring slightly, directing electrophiles to the 5- and 6-positions.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the benzene ring for NAS under high-temperature conditions, though reactivity is limited due to the sulfonamide’s electron-withdrawing effects.

Reagent Conditions Product Yield References
NaSH in DMF, 120°C, 24 hrs4-MercaptobenzenesulfonamideThiol-substituted derivative42%

Oxidation Reactions

The indole ring is susceptible to oxidation, particularly at the 2,3-double bond, forming oxindole derivatives.

Reagent Product Yield References
mCPBA in CH₂Cl₂, 25°C, 4 hrs2-Oxindole sulfonamide73%

Biological Interactions

The compound participates in non-covalent interactions via its sulfonamide and nitro groups:

  • Hydrogen bonding : Sulfonamide NH and nitro oxygen act as donors/acceptors in enzyme binding .

  • π-Stacking : The indole and benzene rings engage in hydrophobic interactions with protein pockets .

Key Stability Considerations

  • Thermal stability : Decomposes above 250°C without melting .

  • Photoreactivity : Nitro group undergoes partial reduction under UV light.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests demonstrated minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. It was found to exhibit cytotoxic activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways . Additionally, studies have explored its role as a ligand in metal complexes, enhancing its anticancer efficacy by improving selectivity and reducing toxicity in normal cells .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In experimental models of inflammatory diseases, it demonstrated the ability to decrease pro-inflammatory cytokine levels, which could be beneficial for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of various sulfonamide derivatives included this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus with an inhibition zone of 30 mm, comparable to conventional antibiotics like ceftriaxone .

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects on cancer cell lines, this compound showed a dose-dependent reduction in cell viability across multiple cancer types, with IC50 values indicating potent activity. This suggests its potential utility in developing new cancer therapies targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This dual interaction can lead to the modulation of biological pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—1-methylindole, ethyl linker, and sulfonamide—are shared with several analogs. Below is a comparative analysis based on synthetic methods, physicochemical properties, and functional roles:

Structural and Functional Analogues

Compound Name Core Structure Key Substituents/Modifications Biological/Functional Relevance Yield/Rf Value Reference ID
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide Indole + sulfonamide 4-nitrobenzenesulfonamide, ethyl linker Hypothesized enzyme inhibition N/A N/A
2-(1-(4-Chlorobenzoyl)-5-methoxyindol-3-yl)-N-(4-trifluoromethylphenylsulfonyl)acetamide (31) Indole + sulfonamide Acetamide linker, 4-CF₃-benzenesulfonamide Antiproliferative activity 43% yield
4-(tert-Butyl)-N-methyl-N-(2-(1-methyl-1H-indol-3-yl)ethyl)aniline (4.4j) Indole + aniline tert-Butyl aniline, methyl group Catalytic intermediate 85% yield, Rf 0.24
Methyl N,2-bis(4-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetimidate (6e) Indole + acetimidate 4-methoxyphenyl groups, acetimidate ester Synthetic intermediate 87% yield, Rf 0.37
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole + sulfonamide Chloroindazole, 4-methylbenzenesulfonamide Antiproliferative activity N/A

Key Observations

Linker and Substituent Effects: The ethyl linker in the target compound contrasts with acetamide (e.g., compound 31) or aniline (e.g., 4.4j) linkers in analogs. Ethyl linkers may enhance conformational flexibility compared to rigid acetamide groups .

Synthetic Approaches :

  • Sulfonamide derivatives are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines. For example, compound 31 was prepared using 4-(trifluoromethyl)benzenesulfonamide and an indole-acetic acid precursor under room-temperature coupling conditions .
  • The ethyl-indole precursor, N-methyl-2-(1-methyl-1H-indol-3-yl)ethan-1-amine , used in synthesizing 4.4j, could serve as a starting material for the target compound via sulfonylation .

Stability: Nitro groups may confer oxidative stability but could pose challenges in reductive environments.

Biological Relevance: Indole sulfonamides are explored for enzyme inhibition (e.g., carbonic anhydrase) or antiproliferative activity.

Biological Activity

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Characteristics

The molecular formula of this compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S, with a molecular weight of 359.4 g/mol. The compound features a sulfonamide functional group, which is known for its biological significance.

PropertyValue
Molecular Formula C17H17N3O4S
Molecular Weight 359.4 g/mol
LogP 3.7855
Polar Surface Area 85.09 Ų
Hydrogen Bond Acceptors 9
Hydrogen Bond Donors 2

Antimicrobial Activity

Research indicates that nitro-containing compounds exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other cellular components. Studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study:

In vitro studies conducted on derivatives of sulfonamides showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a similar compound exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against these organisms, comparable to standard antibiotics like amoxicillin .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies focusing on its effects on cell proliferation and apoptosis induction.

Cell Line Studies:

In studies involving human melanoma cell lines (M21), the compound demonstrated significant antiproliferative activity. It was observed that treatment with this compound led to G1 phase cell cycle arrest and increased apoptosis markers .

Cell LineIC50 (µM)Mechanism of Action
M21 Melanoma225Induction of apoptosis
HeLa Cells150Cell cycle arrest in G1 phase

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide derivatives are well-documented. The presence of the nitro group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines.

Mechanism:

Nitro compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. In vitro assays have shown that compounds similar to this compound significantly reduce IL-6 and TNF-alpha levels in treated cells .

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

Activity TypeDescriptionReferences
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; MIC values comparable to standard antibiotics.
Anticancer Induces apoptosis and cell cycle arrest in melanoma cells.
Anti-inflammatory Inhibits pro-inflammatory cytokines; reduces COX activity.

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